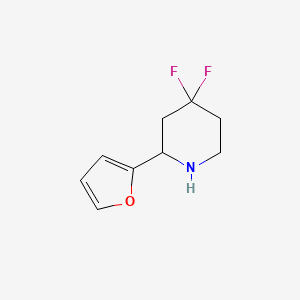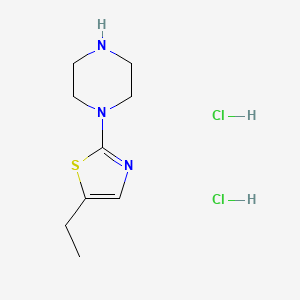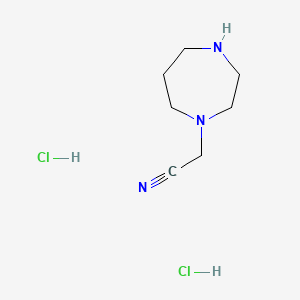
methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride (MPMPC) is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and is commonly used in the synthesis of other compounds. MPMPC has a wide range of applications in the fields of biochemistry and physiology due to its unique properties.
Aplicaciones Científicas De Investigación
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as well as in the study of drug metabolism. Additionally, it has been used in the study of protein-protein interactions, as well as in the study of the structure of proteins. Furthermore, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has been used in the study of the effects of drugs on the central nervous system, as well as in the study of drug-receptor interactions.
Mecanismo De Acción
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is responsible for the production of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of COX, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is able to reduce the production of prostaglandins, which in turn reduces inflammation.
Biochemical and Physiological Effects
methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, as well as to inhibit the production of prostaglandins. Additionally, it has been shown to reduce the activity of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. Furthermore, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has been shown to increase the production of nitric oxide, which can lead to increased blood flow and improved vascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is that it is relatively easy to synthesize. Additionally, it is relatively stable and non-toxic, making it safe to use in laboratory experiments. However, it is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
Direcciones Futuras
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has a number of potential future applications in the fields of biochemistry and physiology. One potential application is in the development of new anti-inflammatory drugs. Additionally, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride could be used to develop new drugs that target specific enzymes, such as COX or acetylcholinesterase. Furthermore, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride could be used to develop new drugs that target specific proteins, such as receptors or ion channels. Finally, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride could be used to develop new drugs that target specific pathways, such as the nitric oxide pathway.
Métodos De Síntesis
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is synthesized by a process known as “Friedel-Crafts acylation”. This process involves the reaction of an acyl chloride with an aromatic ring. In the case of methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride, the acyl chloride is 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid chloride, and the aromatic ring is aniline. The reaction of these two compounds results in the formation of the desired product, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride.
Propiedades
IUPAC Name |
methyl 5-(aminomethyl)-1-methylpyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-6(3-8)5(4-9-10)7(11)12-2;/h4H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZMCXJJKCKFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine](/img/structure/B6610979.png)

![1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B6610995.png)
![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, Mixture of diastereomers](/img/structure/B6610997.png)

![rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate, cis](/img/structure/B6611017.png)
![4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B6611022.png)
![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)